

A Comparative Analysis of the Pharmacokinetic Properties of Nvp-dff332

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Compound of Interest

Compound Name: Nvp-dff332

Cat. No.: B15572736

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of **Nvp-dff332**, a selective oral hypoxia-inducible factor-2 α (HIF-2 α) inhibitor, against other notable HIF-2 α inhibitors: belzutifan, PT2385, and casdatifan. This objective comparison is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of these compounds.

Executive Summary

Nvp-dff332 distinguishes itself with an exceptionally long effective half-life, suggesting the potential for less frequent dosing. However, publicly available data on its clearance and volume of distribution are limited. In contrast, belzutifan has well-characterized pharmacokinetics from a comprehensive population analysis. PT2385, an earlier HIF-2 α inhibitor, and casdatifan, a more recent entrant, also show distinct pharmacokinetic profiles. This guide will delve into the available data for each of these compounds, offering a side-by-side comparison to inform future research and development.

Data Presentation: Comparative Pharmacokinetics of HIF-2 α Inhibitors

The following table summarizes the key pharmacokinetic parameters of **Nvp-dff332** and its comparators. Data is primarily derived from Phase 1 clinical trials in patients with advanced

solid tumors, including clear cell renal cell carcinoma (ccRCC), and in healthy volunteers for casdatifan.

Parameter	Nvp-dff332 (DFF332)	Belzutifan (MK-6482/PT2977)	PT2385	Casdatifan (AB521)
Mechanism of Action	Selective oral HIF-2 α inhibitor	Selective oral HIF-2 α inhibitor	Selective oral HIF-2 α inhibitor	Selective oral HIF-2 α inhibitor
Time to Maximum Concentration (Tmax)	~1-2 hours[1]	Not explicitly stated in abstracts	~2 hours	1-4 hours[2]
Effective Half-life (t $\frac{1}{2}$)	~85 days[1]	~12.4 hours[3][4]	~17 hours	~18-24 hours[5]
Apparent Clearance (CL/F)	Not reported	~7.3 L/h[3][4]	Not reported	~30% renal clearance
Apparent Volume of Distribution (Vd/F)	Not reported	~130 L[3][4]	Not reported	Not reported
Dose Proportionality	Nearly dose-proportional exposure[1]	Dose-proportional	Exposure increased with dose up to 800 mg	Dose-proportional exposure[6]
Clinical Trial (Phase 1)	NCT04895748[7]	NCT02974738[8]	NCT02293980[5][9]	NCT05117554 (Healthy Volunteers)[2][10]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained from Phase 1, open-label, dose-escalation studies involving patients with advanced solid tumors, particularly

ccRCC, or healthy volunteers. The general methodologies employed in these key experiments are detailed below.

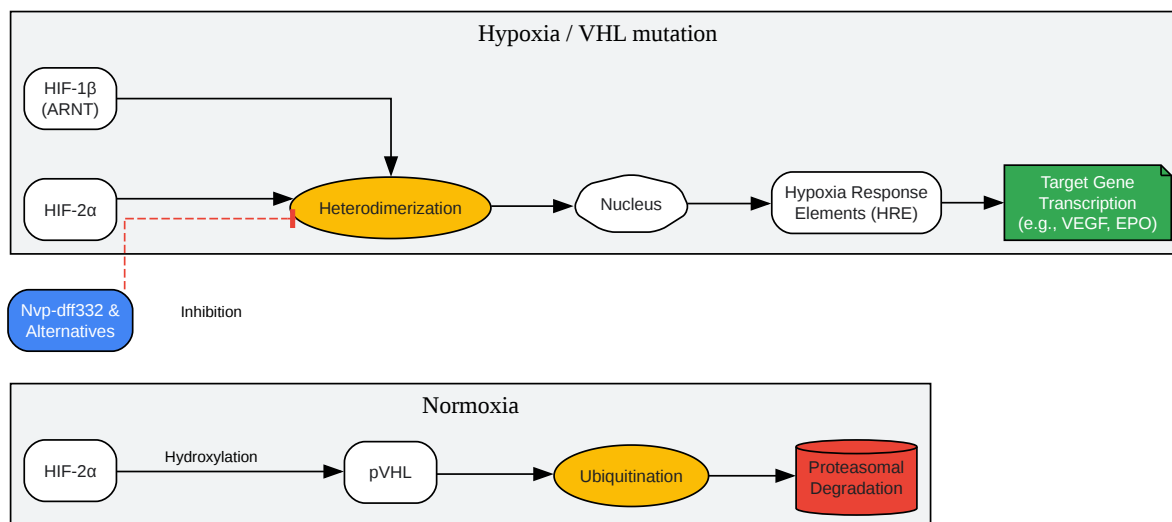
Pharmacokinetic Sampling and Analysis in a Typical Phase 1 Dose-Escalation Study

A representative experimental protocol for determining the pharmacokinetic profiles of orally administered HIF-2 α inhibitors is as follows:

- **Patient Population:** Patients with advanced solid tumors, often with a focus on ccRCC, who have progressed on prior therapies. Key inclusion criteria typically include measurable disease and adequate organ function.
- **Study Design:** A 3+3 dose-escalation design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients are enrolled in sequential cohorts and receive escalating doses of the investigational drug.
- **Dosing Regimen:** The drug is administered orally, typically once or twice daily, in continuous cycles (e.g., 28-day cycles).
- **Pharmacokinetic Blood Sampling:** Blood samples for pharmacokinetic analysis are collected at predetermined time points. A typical schedule on Day 1 and at steady state (e.g., Day 15 of Cycle 1) would include:
 - Pre-dose (0 hours)
 - Post-dose at multiple intervals, such as 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- **Bioanalytical Method:** Plasma concentrations of the drug and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the analyte in a biological matrix.
- **Pharmacokinetic Parameter Calculation:** Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including T_{max}, C_{max}, AUC (Area Under the Curve), t_{1/2}, CL/F, and Vd/F.

Mandatory Visualization

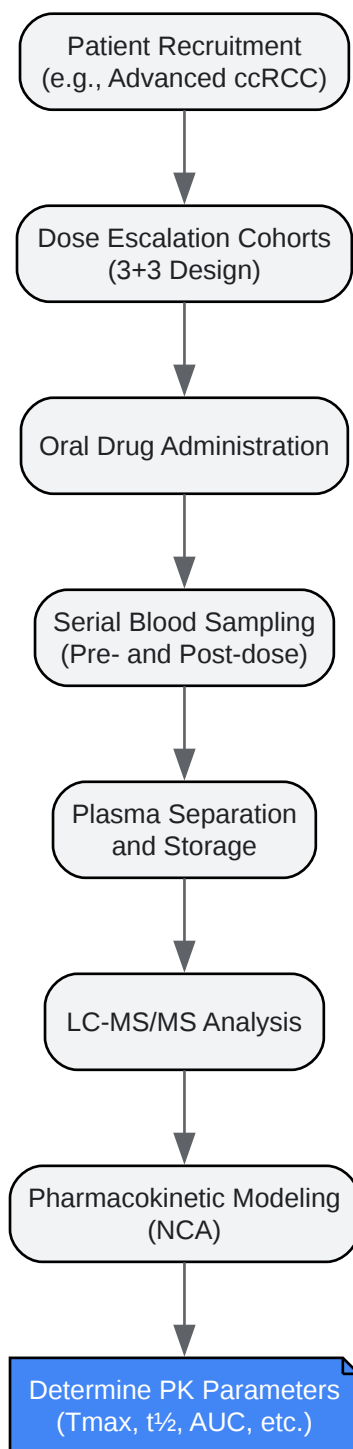
HIF-2 α Signaling Pathway and Inhibition



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Caption: Mechanism of action of HIF-2 α inhibitors in the context of the hypoxia signaling pathway.

Experimental Workflow for a Phase 1 Pharmacokinetic Study



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Caption: A typical experimental workflow for a Phase 1 clinical trial to determine pharmacokinetic parameters.

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